molecular formula C18H18ClNO3 B2974812 [2-[(4-Methylphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate CAS No. 1002164-93-3

[2-[(4-Methylphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate

Cat. No.: B2974812
CAS No.: 1002164-93-3
M. Wt: 331.8
InChI Key: BODHDINJWJEKBU-UHFFFAOYSA-N
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Description

[2-[(4-Methylphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-[(4-Methylphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate typically involves multiple steps, starting with the reaction of 4-methylbenzylamine with a suitable acylating agent to form the amide intermediate. This intermediate is then reacted with 4-chlorophenylacetic acid under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH).

Major Products Formed:

  • Oxidation typically results in the formation of carboxylic acids or ketones.

  • Reduction reactions can produce amines or alcohols.

  • Substitution reactions may yield various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: Potential therapeutic applications are being explored, including its use as a drug precursor or active pharmaceutical ingredient.

  • Industry: It can be utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which [2-[(4-Methylphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

  • 2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl] 2-(4-chlorophenyl)acetate

  • 2-[(4-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate

Uniqueness: The uniqueness of [2-[(4-Methylphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate lies in its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c1-13-2-4-15(5-3-13)11-20-17(21)12-23-18(22)10-14-6-8-16(19)9-7-14/h2-9H,10-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODHDINJWJEKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)COC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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